Ethyl 2-acetyl-3-(2-furyl)acrylate

Description

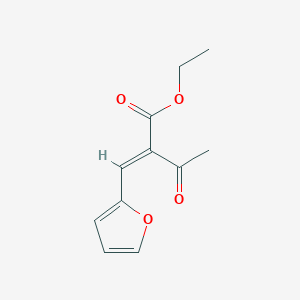

Ethyl 2-acetyl-3-(2-furyl)acrylate is an α,β-unsaturated ester characterized by a furan ring substituted at the 2-position, an acetyl group at the α-carbon, and an ethyl ester moiety.

Properties

CAS No. |

17448-84-9 |

|---|---|

Molecular Formula |

C11H12O4 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

ethyl (2E)-2-(furan-2-ylmethylidene)-3-oxobutanoate |

InChI |

InChI=1S/C11H12O4/c1-3-14-11(13)10(8(2)12)7-9-5-4-6-15-9/h4-7H,3H2,1-2H3/b10-7+ |

InChI Key |

ZUESCZJMGZUYEH-JXMROGBWSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=CO1)/C(=O)C |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CO1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The most common and classical method for synthesizing Ethyl 2-acetyl-3-(2-furyl)acrylate involves a base-catalyzed condensation between ethyl acetoacetate and furfural (2-furylcarboxaldehyde). This reaction typically proceeds under reflux conditions in the presence of a base catalyst such as sodium ethoxide or potassium hydroxide.

Reaction Conditions and Mechanism

- Reactants: Ethyl acetoacetate and furfural in equimolar amounts.

- Catalyst: Sodium ethoxide or potassium hydroxide.

- Solvent: Ethanol or ethanol-water mixtures.

- Temperature: Reflux (approximately 78 °C for ethanol).

- Time: 2 to 24 hours depending on scale and catalyst concentration.

- Mechanism: The base deprotonates the active methylene group of ethyl acetoacetate, generating an enolate ion that undergoes nucleophilic addition to the aldehyde carbonyl of furfural, followed by dehydration to form the α,β-unsaturated ester ketone product.

Optimization and Industrial Scale-Up

- Reaction parameters such as temperature, catalyst concentration, and reactant molar ratios are optimized to maximize yield and purity.

- Continuous flow reactors have been employed industrially to improve reaction efficiency and scalability.

- Purification typically involves filtration, washing, and recrystallization or distillation.

Typical Yields and Purity

| Parameter | Value |

|---|---|

| Yield | 75% - 90% |

| Purity (by GC or HPLC) | >95% |

| Reaction time | 2 - 24 hours |

| Catalyst loading | 5-10 mol% |

This method is well-established and provides a reliable route to this compound with good yields and high purity.

Microwave-Assisted Synthesis

Method Description

Microwave irradiation has been applied to accelerate the condensation reaction between 2-acetylfuran and aldehydes, including furfural derivatives, to synthesize related acrylate compounds efficiently.

Reaction Conditions

- Reactants: 2-acetylfuran and furfural or substituted aldehydes.

- Catalyst: Potassium hydroxide or other bases.

- Solvent: Ethanol or solvent-free conditions.

- Microwave Power: 350-600 W.

- Time: 2-10 minutes, significantly shorter than classical methods.

- Temperature: Controlled between 30-40 °C or as required.

Advantages

- Drastically reduced reaction times.

- Higher yields (up to 82-88% reported).

- Environmentally friendly due to solvent-free or reduced solvent use.

- Simplified work-up procedures.

Example Data Table

| Parameter | Classical Method | Microwave Method |

|---|---|---|

| Reaction Time | 2-24 hours | 2-10 minutes |

| Yield (%) | 75-90 | 82-88 |

| Temperature (°C) | 78 (reflux) | 30-40 |

| Solvent | Ethanol | Ethanol or none |

Microwave-assisted synthesis is a promising alternative for rapid and efficient preparation of this compound and related compounds.

Preparation of 2-Acetylfuran Intermediate via Acylation of Furan

Background

The synthesis of this compound requires 2-acetylfuran as a key intermediate. A patented method describes the preparation of 2-acetylfuran by acylation of furan with ethenone (ketene) in the presence of acid catalysts.

Reaction Details

- Reactants: Furan and ethenone (ketene).

- Catalysts: Phosphoric acid, sulfuric acid, or p-toluenesulfonic acid.

- Solvent: Organic solvents such as methylene dichloride, ethylene dichloride, or chloroform.

- Temperature: 5-20 °C.

- Reaction Time: 2-5 hours.

- Process: After reaction, solvent is recovered by distillation, and 2-acetylfuran is purified by vacuum distillation.

Yields and Purity

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Phosphoric acid (1.0 g) | Methylene dichloride | 20 | 95.0 | 99.3 |

| Phosphoric acid (1.2 g) | Chloroform | 15 | 96.0 | 99.2 |

| p-Toluenesulfonic acid | Chloroform | 10 | 95.2 | 99.5 |

This method is suitable for continuous industrial production due to mild conditions, high yield, and high purity of 2-acetylfuran, which is essential for subsequent condensation to this compound.

Alternative Synthetic Routes and Notes

Nitro-Substituted Analogues

Research has explored the synthesis of nitro-substituted derivatives of this compound via condensation of acetoacetic esters with nitrofurfural derivatives, yielding 60-85% under various conditions. These methods are less common for the parent compound but provide insight into functional group tolerance and reaction scope.

Use of Furfural from Biomass

Furfural, the key aldehyde starting material, can be sourced sustainably from biomass such as bagasse, making the synthesis of this compound potentially greener and more cost-effective.

Summary Table of Preparation Methods

| Method | Key Reactants | Catalyst/Conditions | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|---|

| Base-Catalyzed Condensation | Ethyl acetoacetate + Furfural | NaOEt or KOH, reflux in EtOH | 75-90 | 2-24 hours | Classical, scalable |

| Microwave-Assisted Condensation | 2-Acetylfuran + Furfural | KOH, microwave (350-600 W) | 82-88 | 2-10 minutes | Rapid, eco-friendly |

| Acylation of Furan (Intermediate) | Furan + Ethenone (ketene) | Acid catalyst, 5-20 °C | 95-96 | 2-5 hours | Industrial, high purity |

| Nitro-Substituted Analogues | Acetoacetic ester + Nitrofurfural | TiCl4/pyridine or Ac2O | 60-85 | 10-24 hours | Specialized derivatives |

Scientific Research Applications

Organic Synthesis

Ethyl 2-acetyl-3-(2-furyl)acrylate serves as a valuable building block in organic synthesis due to its ability to undergo various chemical reactions including:

- Michael Addition : It can participate in Michael addition reactions, forming adducts that are useful in synthesizing more complex molecules.

- Polymerization : Its double bond allows for radical polymerization, leading to high-performance polymers with enhanced mechanical properties.

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit potential biological activities:

- Antitumor Activity : Similar compounds have shown cytotoxic effects against cancer cell lines, suggesting that this compound may also possess anticancer properties.

- Neuropharmacological Effects : Studies indicate potential anxiolytic effects mediated through interactions with nicotinic receptors, which could lead to therapeutic applications in anxiety disorders.

Material Science

The compound's unique structural features make it suitable for developing new materials:

- Corrosion Inhibition : It has been explored for use as a corrosion inhibitor in metal protection due to its ability to form stable complexes with metal ions.

- Flavoring Agents and Plasticizers : Its compatibility with various materials makes it valuable in food technology and polymer industries.

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations above 10 µM, highlighting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12 | Induction of apoptosis |

| MCF-7 (Breast) | 15 | Cell cycle arrest |

| A549 (Lung) | 10 | Inhibition of angiogenesis |

Case Study 2: Polymer Applications

This compound was used as a monomer in radical polymerization studies. The resulting polymers exhibited improved thermal stability and mechanical strength compared to traditional acrylate polymers.

| Property | Traditional Polymer | Polymer with this compound |

|---|---|---|

| Glass Transition Temperature (°C) | 70 | 85 |

| Tensile Strength (MPa) | 30 | 45 |

Mechanism of Action

The mechanism of action of Ethyl 2-(furan-2-ylmethylene)-3-oxobutanoate and its derivatives involves interactions with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs based on substituents, molecular properties, and reported activities:

Biological Activity

Ethyl 2-acetyl-3-(2-furyl)acrylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

This compound can be synthesized through the condensation of ethyl acetoacetate with furfural, typically using a base catalyst such as sodium ethoxide under reflux conditions. The reaction can be illustrated as follows:

Chemical Properties:

| Property | Value |

|---|---|

| CAS No. | 17448-84-9 |

| Molecular Formula | CHO |

| Molecular Weight | 208.21 g/mol |

| IUPAC Name | ethyl (2E)-2-(furan-2-ylmethylidene)-3-oxobutanoate |

| InChI Key | ZUESCZJMGZUYEH-JXMROGBWSA-N |

Biological Activities

This compound exhibits various biological activities, including:

- Antimicrobial Activity: Studies have indicated that derivatives of this compound possess significant antimicrobial properties against various bacterial strains such as E. coli and S. aureus .

- Anticancer Properties: Research has shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer drug development .

- Anti-inflammatory Effects: The compound has demonstrated the ability to reduce inflammation in animal models, suggesting its utility in treating inflammatory diseases .

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:

- Inhibition of Enzyme Activity: The compound may inhibit enzymes involved in metabolic pathways, disrupting cellular processes essential for pathogen survival or cancer cell proliferation .

- Disruption of Cellular Processes: By affecting signaling pathways, this compound can alter cell cycle progression and induce cell death in malignant cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Study:

Pathogen MIC (µg/mL) Standard Antibiotic (Tetracycline) E. coli 32 64 S. aureus 34 68 C. albicans 20 25 - Anticancer Activity:

- Anti-inflammatory Effects:

Q & A

Basic: What are the optimal synthetic routes and characterization methods for Ethyl 2-acetyl-3-(2-furyl)acrylate?

Answer:

The synthesis of this compound involves condensation reactions between acetylated furan derivatives and acrylate esters. For structurally analogous compounds (e.g., ethyl 2-acetyl-3-[4-(1-methyl-1H-benzimidazol-2-ylmethoxy)-phenyl]-acrylate), yields of 20–22.5% have been achieved via multi-step routes involving nucleophilic substitution and esterification under reflux conditions . Key characterization steps include:

- FTIR spectroscopy : Peaks at ~1715 cm⁻¹ (ester C=O), ~1695 cm⁻¹ (acetyl C=O), and 1258–1174 cm⁻¹ (C-O-C stretching) confirm functional groups .

- ¹H NMR : Geometric isomerism (δ 7.3–7.8 ppm for aromatic/furan protons; δ 4.1–4.3 ppm for ethyl ester -CH₂-) .

- X-ray crystallography : Polymorphism analysis (e.g., monoclinic systems with specific unit cell parameters) resolves stereochemical ambiguities .

Basic: How can researchers validate structural purity and monitor reaction progress for this compound?

Answer:

Chromatographic and spectroscopic methods are critical:

- Reverse-phase HPLC : Optimize using C18 columns with acetonitrile/water gradients to separate geometric isomers .

- HS-SPME/GC-MS : For volatile byproduct analysis (e.g., residual furan derivatives), as demonstrated in analogous acrylate systems .

- Thin-layer chromatography (TLC) : Track reaction progress using silica gel plates with ethyl acetate/hexane eluents (Rf ~0.3–0.5) .

Advanced: How should researchers reconcile contradictory data on the toxicity of acrylate derivatives like this compound?

Answer:

Contradictions arise from administration routes and dosage effects :

- Gavage vs. inhalation : Ethyl acrylate caused forestomach tumors in rodents via gavage but not inhalation, attributed to localized irritation at high doses . For this compound, prioritize in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to assess metabolic activation pathways .

- Cross-sensitization risk : Structural similarity to sensitizers like ethyl acrylate necessitates patch testing in dermal exposure studies .

- Dose-response modeling : Use probabilistic frameworks (e.g., benchmark dose modeling) to extrapolate low-dose effects from high-dose animal data .

Advanced: What strategies can enhance the biological activity of this compound in drug design?

Answer:

- Functional group modulation : Introduce electron-withdrawing groups (e.g., nitro or cyano) at the 3-position to improve electrophilic reactivity, as seen in nitrophenyl-bearing analogs .

- Hybrid scaffolds : Conjugate with benzimidazole or indole moieties to exploit dual-targeting mechanisms (e.g., kinase inhibition + DNA intercalation) .

- Prodrug design : Mask the acrylate moiety with pH-sensitive protecting groups to reduce off-target toxicity while retaining activity in acidic tumor microenvironments .

Safety: What protocols mitigate risks during handling and disposal of this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, respirators with organic vapor cartridges, and fume hoods to prevent dermal/ inhalation exposure .

- Waste management : Quench residual monomer with aqueous sodium bisulfite to prevent polymerization before disposal .

- Emergency response : For spills, absorb with vermiculite and avoid solvents that may exacerbate vapor dispersion .

Advanced: How can computational methods guide the optimization of this compound for material science applications?

Answer:

- DFT calculations : Predict reactivity descriptors (e.g., Fukui indices) to identify sites for copolymerization with vinyl monomers like 2-ethylhexyl acrylate .

- MD simulations : Model interactions with polymer matrices (e.g., PVA) to design hydrogels with tailored swelling ratios for biomedical scaffolds .

- QSAR models : Correlate substituent effects (e.g., furyl vs. phenyl) with glass transition temperatures (Tg) to optimize thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.